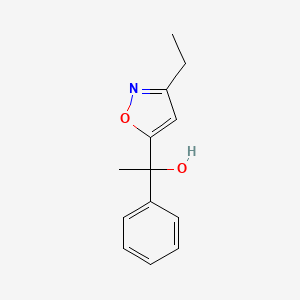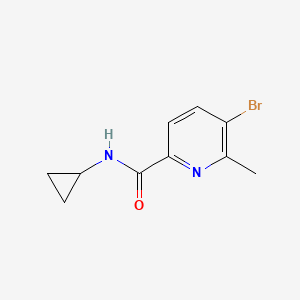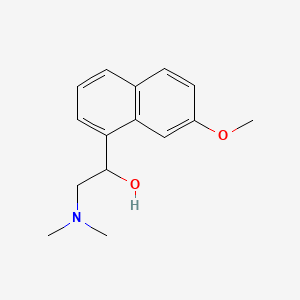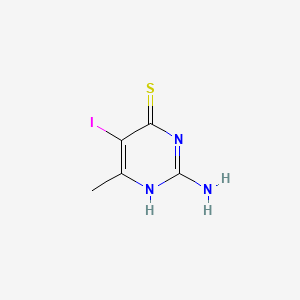
6-Pyrimidinethiol, 2-amino-4-methyl-5-iodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-methyl-5-iodo-6-pyrimidinethiol is a heterocyclic compound with the molecular formula C₅H₆IN₃S It is characterized by the presence of an amino group, a methyl group, an iodine atom, and a thiol group attached to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methyl-5-iodo-6-pyrimidinethiol typically involves the iodination of 2-Amino-4-methyl-6-pyrimidinethiol. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the pyrimidine ring. Common reagents used in this process include iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
Industrial production of 2-Amino-4-methyl-5-iodo-6-pyrimidinethiol may involve large-scale iodination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, with considerations for safety and environmental impact.
化学反応の分析
Types of Reactions
2-Amino-4-methyl-5-iodo-6-pyrimidinethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The iodine atom can be reduced to form the corresponding deiodinated compound.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in the presence of a suitable base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Deiodinated pyrimidinethiol derivatives.
Substitution: Various substituted pyrimidinethiol compounds depending on the nucleophile used.
科学的研究の応用
2-Amino-4-methyl-5-iodo-6-pyrimidinethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 2-Amino-4-methyl-5-iodo-6-pyrimidinethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Amino-4-methyl-5-nitropyridine: Similar structure but with a nitro group instead of an iodine atom.
2-Amino-5-bromo-4,6-dimethylpyridine: Contains a bromine atom and an additional methyl group.
2-Amino-4-hydroxy-6-methylpyrimidine: Features a hydroxyl group instead of a thiol group.
Uniqueness
2-Amino-4-methyl-5-iodo-6-pyrimidinethiol is unique due to the presence of both an iodine atom and a thiol group on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
特性
CAS番号 |
63732-01-4 |
|---|---|
分子式 |
C5H6IN3S |
分子量 |
267.09 g/mol |
IUPAC名 |
2-amino-5-iodo-6-methyl-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C5H6IN3S/c1-2-3(6)4(10)9-5(7)8-2/h1H3,(H3,7,8,9,10) |
InChIキー |
QXDXJQCESHNQNX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=S)N=C(N1)N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-3-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13942589.png)
![4-Chloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzoic acid](/img/structure/B13942595.png)
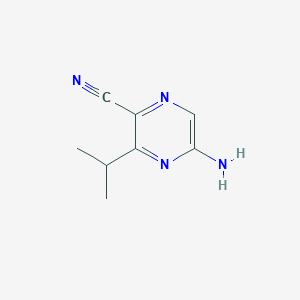
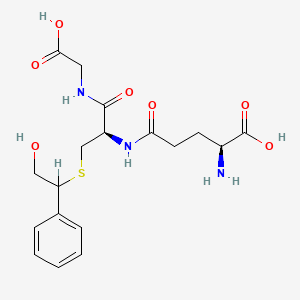
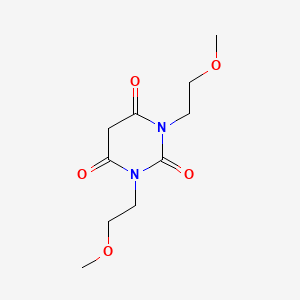

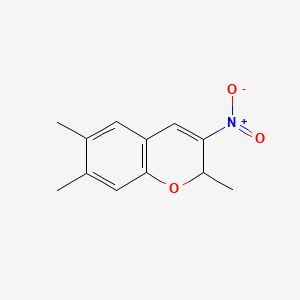
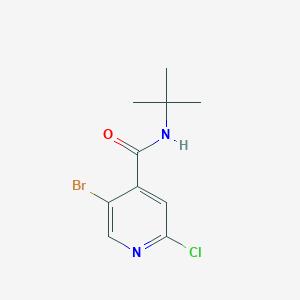
![3-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethylprop-2-enamide](/img/structure/B13942632.png)
